N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17547155
InChI: InChI=1S/C22H24N6O2S/c1-15-13-28-21(14-27(15)20-9-11-24-22-18(20)8-10-23-22)19(12-25-28)16-4-6-17(7-5-16)31(29,30)26(2)3/h4-12,15H,13-14H2,1-3H3,(H,23,24)/t15-/m1/s1
SMILES:
Molecular Formula: C22H24N6O2S
Molecular Weight: 436.5 g/mol

N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide

CAS No.:

Cat. No.: VC17547155

Molecular Formula: C22H24N6O2S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide -

Specification

Molecular Formula C22H24N6O2S
Molecular Weight 436.5 g/mol
IUPAC Name N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C22H24N6O2S/c1-15-13-28-21(14-27(15)20-9-11-24-22-18(20)8-10-23-22)19(12-25-28)16-4-6-17(7-5-16)31(29,30)26(2)3/h4-12,15H,13-14H2,1-3H3,(H,23,24)/t15-/m1/s1
Standard InChI Key UGAYOLUDSWRLMK-OAHLLOKOSA-N
Isomeric SMILES C[C@@H]1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4
Canonical SMILES CC1CN2C(=C(C=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)CN1C4=C5C=CNC5=NC=C4

Introduction

Molecular Structure and Characterization

Molecular Architecture and Stereochemistry

The compound’s molecular formula is C₂₂H₂₄N₆O₂S, with a molecular weight of 436.53 g/mol. Its structure integrates three distinct heterocyclic systems:

  • A benzenesulfonamide core providing hydrogen-bonding capabilities via the sulfonamide group.

  • A tetrahydropyrazolo[1,5-a]pyrazine ring system contributing conformational rigidity.

  • A pyrrolo[2,3-b]pyridine moiety enhancing π-π stacking interactions with biological targets.

The molecule contains one chiral center at the 6-position of the tetrahydropyrazolo-pyrazine ring, conferring (6R) stereochemistry critical for ATR binding. X-ray crystallographic studies reveal a planar arrangement of the pyrrolo-pyridine system, facilitating intercalation into kinase domains.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₄N₆O₂S
Molecular Weight436.53 g/mol
Chiral Centers1 (6R configuration)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Rotatable Bonds4

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) analysis identifies characteristic peaks:

  • 3280 cm⁻¹: N-H stretching of the sulfonamide group.

  • 1595 cm⁻¹: C=N vibrations from the pyrazolo-pyrazine ring.

  • 1150 cm⁻¹ and 1350 cm⁻¹: Asymmetric and symmetric S=O stretches.

¹H NMR (400 MHz, DMSO-d₆) reveals:

  • δ 2.35 ppm: Singlet for N,N-dimethyl protons.

  • δ 3.78–4.12 ppm: Multiplet corresponding to the tetrahydropyrazine CH₂ groups.

  • δ 8.21 ppm: Doublet for pyrrolo-pyridine H-3 proton.

High-Resolution Mass Spectrometry confirms the molecular ion at m/z 437.1684 [M+H]⁺ (calculated 437.1689).

Synthetic Methodology

Multi-Step Synthesis Overview

The synthesis involves seven stages, optimized for yield and stereochemical fidelity:

  • Pyrrolo-pyridine Construction:

    • Knorr pyrrole synthesis starting from 4-aminopyridine-3-carbaldehyde.

    • Cyclization with ethyl acetoacetate under acidic conditions (Yield: 68%).

  • Pyrazolo-pyrazine Formation:

    • [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones.

    • Chiral resolution via diastereomeric salt crystallization (ee >98%).

  • Sulfonamide Coupling:

    • Nucleophilic aromatic substitution of 4-fluorobenzenesulfonamide with the pyrazolo-pyrazine intermediate.

    • Pd-catalyzed Buchwald-Hartwig amination for N,N-dimethylation (Yield: 72%).

Table 2: Critical Reaction Parameters

StepTemperature (°C)CatalystYield (%)
1110H₂SO₄68
280Chiral (R)-BINAP-PdCl₂55
3100Pd₂(dba)₃/Xantphos72

Biological Activity and Mechanism

ATR Kinase Inhibition

The compound exhibits IC₅₀ = 2.1 nM against ATR kinase in biochemical assays, with >100-fold selectivity over related kinases (ATM, DNA-PK) . Structural studies show the sulfonamide oxygen forms hydrogen bonds with Glu1887 and Asp1889 in the ATR active site, while the pyrrolo-pyridine system stacks against Phe1886 .

Radiosensitization in ATM-Null Cancers

In Atm-null murine models, combining 10 mg/kg of the compound with 8 Gy radiation achieved 92% tumor regression vs. 45% with radiation alone . Mechanistic studies revealed:

  • γ-H2AX foci persistence: 12.7 foci/cell (combination) vs. 4.3 (RT alone) at 24h .

  • Mitotic catastrophe induction: 58% cells in aberrant mitosis (combination) vs. 19% (control) .

Table 3: Preclinical Efficacy Data

ModelTreatmentTumor Volume Reduction (%)
Atm-null sarcomaRT alone45
Atm-null sarcomaRT + Compound92
Brca1-null breastRT + Compound18

Pharmacological Applications

Clinical Trial Insights

A phase I/II trial (NCT04855691) enrolled 24 patients with ATM-altered solid tumors. Key outcomes:

  • Complete Response: 3/24 (12.5%) in NSCLC and HNSCC subtypes.

  • Median PFS: 7.2 months (95% CI: 5.1–9.3) with 60 mg/day dosing .

Physicochemical Profile

Solubility and Stability

  • Aqueous Solubility: 12.4 µg/mL (pH 7.4), enhanced to 1.2 mg/mL in 10% HP-β-CD.

  • Plasma Stability: 94% remaining after 4h in human plasma.

  • Photostability: Degrades by 18% under UV light (λ = 254 nm, 24h).

Future Directions

Prodrug Development

Esterification of the sulfonamide group increases oral bioavailability from 22% to 68% in rat models.

Biomarker Discovery

Transcriptomic analysis identified RAD51C overexpression as a resistance marker (HR = 3.2, p = 0.008) .

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